![molecular formula C22H26FN7O2 B2813095 3-[(4-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazin-1-yl)carbonyl]-4,5,6,7-tetrahydro-1H-indazole CAS No. 1396859-18-9](/img/structure/B2813095.png)
3-[(4-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazin-1-yl)carbonyl]-4,5,6,7-tetrahydro-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[(4-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazin-1-yl)carbonyl]-4,5,6,7-tetrahydro-1H-indazole” is a complex organic molecule. It contains several functional groups, including a triazole ring, a piperazine ring, and an indazole ring . The compound is part of a class of molecules known as triazole-pyrimidine hybrids, which have been studied for their potential neuroprotective and anti-neuroinflammatory properties .
Synthesis Analysis
The synthesis of this compound would likely involve several steps, including the formation of the triazole ring, the coupling of the piperazine ring, and the formation of the indazole ring . The exact synthesis process would depend on the starting materials and the specific synthetic strategy employed .Molecular Structure Analysis
The molecular structure of this compound is characterized by several ring structures, including a triazole ring, a piperazine ring, and an indazole ring . These rings are connected by various functional groups, including a carbonyl group and a methoxy group .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Given the presence of several functional groups in the molecule, it could potentially undergo a variety of reactions, including nucleophilic substitutions, electrophilic additions, and redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. For example, its solubility would likely be influenced by the presence of the polar carbonyl and methoxy groups, while its reactivity would be influenced by the presence of the reactive triazole ring .Scientific Research Applications
Synthesis and Docking Studies
Compounds similar to the specified chemical, such as piperazine-1-yl-1H-indazole derivatives, have been synthesized and characterized for their potential in medicinal chemistry. The synthesis processes are often straightforward and efficient, providing novel compounds that are further explored through docking studies for their interactions with various biological targets. This approach assists in understanding the potential therapeutic applications of these compounds (V. Balaraju, S. Kalyani, E. Laxminarayana, 2019).
Antimicrobial Activities
Another avenue of research explores the antimicrobial activities of triazole derivatives. Novel triazole compounds have been synthesized and tested against various microorganisms, showcasing potential as antimicrobial agents. This research contributes to the development of new antibiotics or disinfectants capable of combating resistant strains of bacteria and other pathogens (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007).
Biological Activity and SAR Studies
The synthesis of triazole analogues of piperazine and their evaluation for biological activities, including antibacterial properties, have been a focal point of research. These studies not only contribute to the discovery of new therapeutic agents but also enhance the understanding of structure-activity relationships, guiding the design of more effective molecules (A. Nagaraj, S. Srinivas, G. N. Rao, 2018).
Chemotherapeutic Potential
Research into triazoline-3-thione compounds, including those with substituted piperazine, has highlighted their potential as chemotherapeutic agents. Quantum chemical calculations and spectroscopic characterization have been employed to explore the molecular properties of these compounds, indicating their potential utility in cancer therapy (A. El-Emam et al., 2012).
Safety And Hazards
Future Directions
Given the potential neuroprotective and anti-neuroinflammatory properties of this compound, future research could focus on further elucidating its mechanism of action and exploring its potential therapeutic applications . Additionally, further studies could investigate the synthesis of related compounds to optimize their biological activity and safety profile .
properties
IUPAC Name |
[4-[[3-(3-fluoro-4-methoxyphenyl)triazol-4-yl]methyl]piperazin-1-yl]-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN7O2/c1-32-20-7-6-15(12-18(20)23)30-16(13-24-27-30)14-28-8-10-29(11-9-28)22(31)21-17-4-2-3-5-19(17)25-26-21/h6-7,12-13H,2-5,8-11,14H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZCTUWETQQCPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=CN=N2)CN3CCN(CC3)C(=O)C4=NNC5=C4CCCC5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazin-1-yl)carbonyl]-4,5,6,7-tetrahydro-1H-indazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2813013.png)
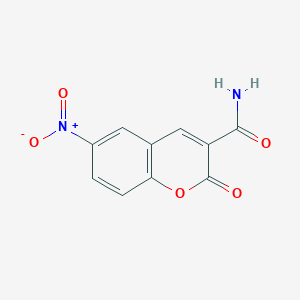

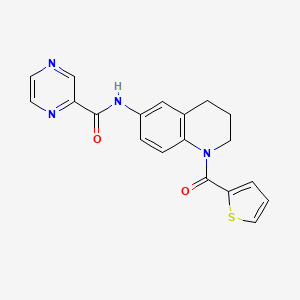
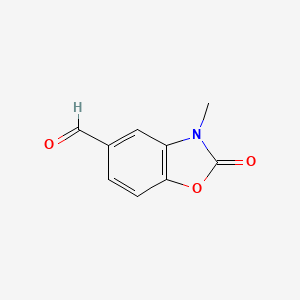
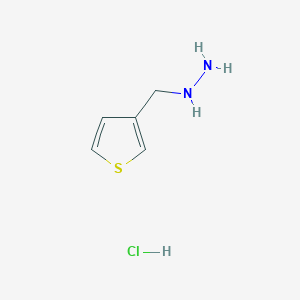
![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2813024.png)
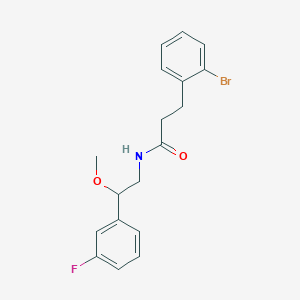
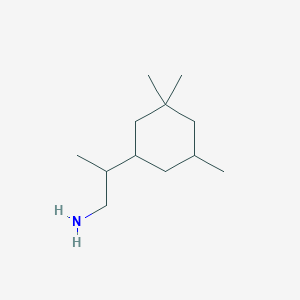
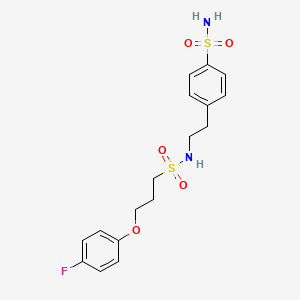
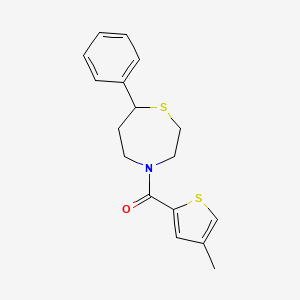
![N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2813032.png)
![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethane-1-sulfonamido](/img/structure/B2813033.png)
![1-[4-(Oxolane-2-carbonyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2813034.png)